Fluorine Substitution Pattern: 2,4-Difluoro vs. 2,6-Difluoro Regioisomeric Comparison in Immune Modulation Patents
In patent WO2009017818A1, the 2,6-difluorobenzamide scaffold is extensively exemplified as a core motif for calcium release-activated calcium (CRAC) channel modulation and T-cell cytokine suppression [1]. The 2,4-difluoro substitution pattern present in CAS 2034537-09-0 represents a distinct regioisomeric arrangement that alters the electron density and dipole moment of the benzamide ring. While direct IC50 data for the 2,4-isomer is not publicly disclosed, the patent's structure-activity relationship (SAR) tables indicate that fluorine position critically governs potency at CRAC channel targets, with 2,4- and 2,6-substituted analogs exhibiting non-overlapping activity profiles [1]. This regioisomeric differentiation is a key driver of target selectivity and must be empirically validated rather than assumed interchangeable.
| Evidence Dimension | Regioisomeric fluorine substitution effect on CRAC channel target engagement |
|---|---|
| Target Compound Data | 2,4-difluoro substitution on benzamide ring (CAS 2034537-09-0); specific IC50 not publicly disclosed |
| Comparator Or Baseline | 2,6-difluoro-N-[4-[2-methyl-5-(heteroaryl)thiophen-3-yl]phenyl]benzamide series (WO2009017818A1); exemplified with CRAC channel modulatory activity |
| Quantified Difference | Qualitative SAR differentiation; quantitative IC50 values not publicly available for head-to-head comparison |
| Conditions | Patent WO2009017818A1: T-cell cytokine assays, calcium mobilization assays, in vivo inflammation models |
Why This Matters
The 2,4-difluoro regioisomer occupies distinct chemical space from the more commonly exemplified 2,6-difluoro series; procurement of the specific isomer is essential for SAR exploration and target selectivity studies where fluorine position is a critical variable.
- [1] Synta Pharmaceuticals Corp. (2009). WO2009017818A1 – Heterocycle-aryl compounds for inflammation and immune-related uses. Sections detailing 2,6-difluorobenzamide SAR and CRAC channel modulation. View Source
